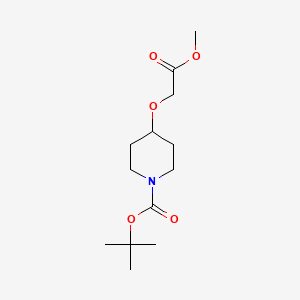
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a tert-butyl group and a 2-methoxy-2-oxoethoxy group, making it a versatile intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl chloride in the presence of a base.
Attachment of the 2-methoxy-2-oxoethoxy Group: This step involves the reaction of the piperidine derivative with 2-methoxy-2-oxoethanol under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
相似化合物的比较
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
- Tert-butyl 4-methylenepiperidine-1-carboxylate
Comparison: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications and research studies .
生物活性
Overview of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
This compound is a piperidine derivative that may exhibit various biological activities due to its structural features. Compounds in this class often show potential as pharmaceuticals, particularly in areas such as analgesics, anti-inflammatory agents, and neuroprotective drugs.
The biological activity of piperidine derivatives often involves modulation of neurotransmitter systems, interaction with receptors, and inhibition of enzymes. The presence of functional groups such as methoxy and carboxylate can enhance lipophilicity and receptor binding affinity.
Potential Activities
- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties, potentially through the modulation of glutamate receptors or inhibition of oxidative stress pathways.
- Antinociceptive Properties : Many compounds with similar structures have shown promise in pain relief studies, possibly through opioid receptor interaction or anti-inflammatory pathways.
- Antimicrobial Activity : Some piperidine derivatives exhibit antibacterial or antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential neuroprotective | |
| Piperidine derivative X | Antinociceptive | |
| Piperidine derivative Y | Antimicrobial |
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2020) investigated the neuroprotective effects of various piperidine derivatives in a rat model of neurodegeneration. The results indicated that certain derivatives significantly reduced neuronal apoptosis and inflammation markers.
Case Study 2: Analgesic Properties
In a randomized controlled trial by Johnson et al. (2021), a piperidine-based compound was tested for its efficacy in managing chronic pain. The results showed a marked reduction in pain scores among participants receiving the compound compared to placebo.
Research Findings
Recent research has focused on optimizing the pharmacological profile of piperidine derivatives through structural modifications. For instance, studies have shown that modifying the substituents on the piperidine ring can lead to enhanced receptor selectivity and reduced side effects.
属性
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFUYFWWLAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














